N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
Description
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is a synthetic organic compound characterized by a hydroxylamine group (-NHOH) attached to a trifluoroethylidene moiety substituted with a 4-ethoxyphenyl ring. This structure combines electron-withdrawing trifluoromethyl groups with the ethoxy substituent, which imparts moderate lipophilicity.
Properties
CAS No. |
919530-44-2 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-8-5-3-7(4-6-8)9(14-15)10(11,12)13/h3-6,15H,2H2,1H3 |
InChI Key |
HEZSVNNCCZBFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetaldehyde and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxyphenyl and trifluoroethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₁₀H₁₁F₃N₂O₂.
Key Observations:
Substituent Effects: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the 4-trifluoroethoxyphenyl group in , which is strongly electron-withdrawing. This difference influences reactivity and stability; for example, the trifluoroethoxy analog may exhibit enhanced resistance to oxidative degradation .
Functional Group Impact :
- The hydroxylamine group in the target compound distinguishes it from the amide in bucetin . Hydroxylamines are redox-active, making the target compound prone to forming nitroxide radicals or undergoing disproportionation, whereas amides like bucetin are metabolized via hydrolysis, releasing toxic 4-ethoxyaniline .
Biological and Toxicity Profiles :
- Bucetin’s renal toxicity is linked to its metabolic deacylation to 4-ethoxyaniline. The target compound’s hydroxylamine group may follow alternative metabolic pathways (e.g., oxidation to nitroso derivatives), which could mitigate or exacerbate toxicity depending on metabolite stability .
Physicochemical and Application-Based Comparisons
- Agrochemical Potential: Trifluoromethylated compounds (e.g., ) often exhibit insecticidal activity. The hydroxylamine group could introduce novel modes of action, such as free radical-mediated toxicity .
Biological Activity
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by a trifluoroethylidene moiety and an ethoxyphenyl group. Its molecular formula is , which contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antifungal, and antitumor properties. The trifluoroethylidene group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability.
Antimicrobial Activity
Studies have shown that hydroxylamine derivatives can exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound were screened against various bacterial strains. Results indicated that certain derivatives demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Hydroxylamine A | E. coli | 15 |
| Hydroxylamine B | S. aureus | 20 |
| This compound | Pseudomonas aeruginosa | 18 |
Case Study 1: Antifungal Activity
A recent study evaluated the antifungal properties of this compound against Candida species. The compound was tested using the broth microdilution method. The results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against C. albicans.
Case Study 2: Antitumor Effects
Another investigation focused on the antitumor effects of hydroxylamine derivatives in vitro. This compound was assessed for its cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited significant cytotoxic effects with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.
The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Additionally, its ability to inhibit specific enzymes involved in bacterial cell wall synthesis contributes to its antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
